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molecular formula C14H20N2O B8797197 N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

Cat. No. B8797197
M. Wt: 232.32 g/mol
InChI Key: UQNMXJKZMQAZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828985B2

Procedure details

A solution of 1-benzyl-3-methylpyrrolidin-3-ol (5.94 g, 31.1 mmol) in MeCN (200 mL) was cooled in an ice bath and conc H2SO4 (25 mL) was added dropwise over 15 min. The ice bath was allowed to melt and the mixture was stirred at rt over the weekend. The mixture was poured onto crushed ice (600 mL). The mixture was evaporated under reduced pressure to remove MeCN. Solid K2CO3 was added in portions to the residue until it was basic. The mixture was extracted with CH2Cl2 (3×150 mL). The combined organic extracts were washed with brine (50 mL), dried over Na2SO4 and concentrated to leave N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide (4.01 g).
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([CH3:14])(O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:15]S(O)(=O)=O.[CH3:20][C:21]#[N:22]>>[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([NH:22][C:21](=[O:15])[CH3:20])([CH3:14])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)C
Name
Quantity
200 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove MeCN
ADDITION
Type
ADDITION
Details
Solid K2CO3 was added in portions to the residue until it
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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